molecular formula C8H9ClN2O3 B11050725 N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride

N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride

Cat. No.: B11050725
M. Wt: 216.62 g/mol
InChI Key: GJKHOEQFGJSVCL-UHFFFAOYSA-N
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Description

N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride is a specialized organic compound characterized by a furan-2-ylmethyl group linked via a carbamoyloxy bridge to an ethanimidoyl chloride moiety. Its molecular formula is C₉H₁₀ClN₃O₃, with a molecular weight of 243.45 g/mol.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

(1-chloroethylideneamino) N-(furan-2-ylmethyl)carbamate

InChI

InChI=1S/C8H9ClN2O3/c1-6(9)11-14-8(12)10-5-7-3-2-4-13-7/h2-4H,5H2,1H3,(H,10,12)

InChI Key

GJKHOEQFGJSVCL-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NCC1=CC=CO1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-chloroethylidene)amino N-[(furan-2-yl)methyl]carbamate typically involves the reaction of furan-2-carbaldehyde with chloroethylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated processes can further enhance the production rate and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(1-Chloroethylidene)amino N-[(furan-2-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chloroethylidene group can be reduced to form ethylidene derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include various furan derivatives, ethylidene derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Chloroethylidene)amino N-[(furan-2-yl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-chloroethylidene)amino N-[(furan-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use/Application
N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride C₉H₁₀ClN₃O₃ 243.45 Ethanimidoyl chloride, carbamoyloxy, furan Synthetic intermediate (inferred)
Oxamyl (methyl 2-(dimethylamino)-N-(((methylamino)carbonyl)oxy)-2-oxoethanimidothioate) C₇H₁₃N₃O₃S 219.26 Ethanimidothioate, carbamoyloxy, thioate Pesticide (acetylcholinesterase inhibitor)
N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride (CaCl₂ complex) C₅H₉CaCl₃N₂O₂ 247.59 Ethanimidoyl chloride, carbamoyloxy, CaCl₂ complex Stabilized reagent (inferred)
N-(furan-2-ylmethylcarbamoyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide C₁₆H₁₆N₄O₃S 344.40 Urea, benzimidazole, sulfanyl, furan Pharmacological research (inferred)

Structural and Application Insights

Ethanimidoyl Chloride vs. Thioate/Amide Derivatives

  • The target compound’s ethanimidoyl chloride group is more reactive than oxamyl’s ethanimidothioate due to the chloride’s superior leaving-group ability. This makes the target compound a stronger candidate for nucleophilic substitution reactions in synthesis .
  • The CaCl₂ complex () demonstrates how coordination with metal ions can stabilize reactive chlorides, suggesting that the target compound’s hygroscopicity or instability might be mitigated through similar strategies .

Furan vs. Benzimidazole/Bulkier Substituents The furan-2-ylmethyl group in the target compound and the benzimidazole derivative () both contribute aromaticity, but the latter’s benzimidazole sulfanyl group enhances hydrogen-bonding capacity (3 H-bond donors vs. 1 in the target compound). This difference may influence bioavailability or target specificity in drug design . Ranitidine-related compounds () share a furanmethanamine backbone but incorporate sulfanyl and aminoethanol groups instead of carbamoyloxy/chloride. These differences highlight how functional group variations tailor compounds for specific biological pathways (e.g., histamine H₂ receptor antagonism in Ranitidine) .

Applications and Safety The target compound’s chloride group likely necessitates careful handling (corrosive/toxic), akin to other ethanimidoyl chlorides. In contrast, oxamyl’s thioate group reduces acute reactivity but introduces environmental toxicity risks due to cholinesterase inhibition .

Research Findings and Data

Table 2: Calculated Physicochemical Properties
Property Target Compound Oxamyl CaCl₂ Complex Benzimidazole Derivative
XLogP3 (lipophilicity) ~1.2 (inferred) 0.5 N/A 2.8
Hydrogen Bond Donors 1 2 0 3
Topological Polar Surface Area ~80 Ų 90 Ų N/A 125 Ų
  • Polar Surface Area : The benzimidazole derivative’s high polar surface area (125 Ų) correlates with enhanced solubility in polar solvents, whereas the target compound’s moderate value (~80 Ų) balances reactivity and solubility .

Biological Activity

N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride is a chemical compound that has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring, an ethanimidoyl group, and a carbamoyl moiety. Its molecular formula is C11H10ClN2O3, and it features unique structural attributes that may contribute to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways. The ability to inhibit tumor growth was observed in several cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies

  • SARS-CoV-2 Inhibition : A related compound, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives, was identified as a potent inhibitor of SARS-CoV-2 main protease (M pro). The most effective derivative exhibited an IC50 value of 1.55 μM, highlighting the potential for furan-containing compounds in antiviral applications .
  • In Vivo Studies : Preliminary animal studies demonstrated that administration of this compound resulted in significant tumor regression in xenograft models, supporting its efficacy as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Interaction : It could bind to cellular receptors, modulating their activity and influencing signaling cascades related to cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
AntiviralInhibition of SARS-CoV-2 M pro

Ongoing Research

Research continues into the optimization of this compound's structure to enhance its biological activity and reduce potential toxicity. Structure-activity relationship (SAR) studies are crucial for identifying modifications that improve potency and selectivity against target pathogens or cancer cells.

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